molecular formula C19H28N2O B4556454 4-[6-(3,5-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole

4-[6-(3,5-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole

Cat. No.: B4556454
M. Wt: 300.4 g/mol
InChI Key: FEKLTNGQPPGEJT-UHFFFAOYSA-N
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Description

4-[6-(3,5-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole is a useful research compound. Its molecular formula is C19H28N2O and its molecular weight is 300.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.220163521 g/mol and the complexity rating of the compound is 300. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : 4-[6-(3,5-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole and its derivatives have been synthesized using various techniques, providing insights into their structural characteristics. For example, the synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-acetophenone oximes and their silver complexes has been detailed, highlighting the significance of NMR, mass spectral data, and X-ray crystallography in characterizing these compounds (Sharma et al., 2020).
  • Crystallography and Tautomerism : The structures of NH-pyrazoles, including those related to the compound , have been analyzed using X-ray crystallography. This analysis provides valuable information on their tautomerism both in solution and in solid state (Cornago et al., 2009).

Biological and Pharmacological Activities

  • Antioxidant and Toxicity Studies : Pyrazole derivatives have been evaluated for their antioxidant potential and toxicity. For example, studies on sulfur- or selenium-containing 4-(arylchalcogenyl)-1H-pyrazoles in mouse brain and plasma indicate significant antioxidant action and low toxicity in in vitro and in vivo assays (Oliveira et al., 2020).
  • Antibacterial and Antioxidant Properties : Tri-substituted pyrazoles, including derivatives similar to the compound of interest, have shown notable antibacterial and antioxidant activities. This highlights their potential as biologically active substances (Lynda, 2021).
  • DNA Binding and Cytotoxicity : Bis-pyrazoles synthesized from 3,5-dimethyl pyrazole have been investigated fortheir interaction with DNA and cytotoxicity against various cancer cell lines, indicating their potential in cancer research (Reddy et al., 2017).

Antioxidant Activity and Synthesis

  • Free-radical Scavenging and Antioxidant Activity : Novel 3,5-dimethyl-1H-pyrazole derivatives have been synthesized and tested for in vitro antioxidant activities. Compounds like 4k have shown potential radical scavenging capacity, indicating their usefulness in antioxidant applications (Karrouchi et al., 2019).

Chemical Synthesis Methods

  • Efficient Synthesis Approaches : Studies have reported methods for preparing 3,5-diarylpyrazoles, showing the importance of various synthesis techniques in the creation of these compounds. This research aids in the development of efficient synthesis methods for pyrazole derivatives (Mohamady et al., 2018).

Metallomacrocyclic Complexes

  • Synthesis of Hybrid Pyrazole Ligands : The creation of 3,5-dimethylpyrazolic hybrid ligands and their reaction with palladium(II) illustrates the compound's role in forming metallomacrocyclic complexes, useful in various chemical applications (Guerrero et al., 2008).

Reactions in Aqueous Medium

  • Behavior in Aqueous Reactions : The behavior of 3,5-dimethylpyrazole in the aza-Michael reaction with crotonaldehyde in water has been explored, showing interesting chemical reactions and product formations (Khachatryan et al., 2017).

Antibacterial and Photocleavage Studies

  • Antibacterial Potential and DNA Photocleavage : Compounds like 1-(2-Arenethyl)-3, 5-dimethyl-1H-pyrazoles demonstrate significant antibacterial potential and DNA photocleavage ability, further highlighting the compound's relevance in microbiological and genetic studies (Sharma et al., 2020).

Properties

IUPAC Name

4-[6-(3,5-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O/c1-14-11-15(2)13-18(12-14)22-10-8-6-5-7-9-19-16(3)20-21-17(19)4/h11-13H,5-10H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKLTNGQPPGEJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCCCCCC2=C(NN=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.